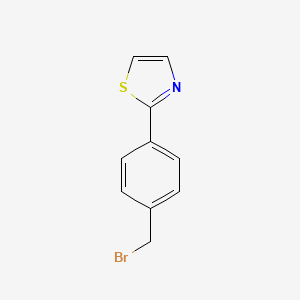

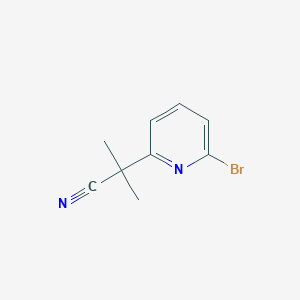

2-(4-(Bromomethyl)phenyl)thiazole

Overview

Description

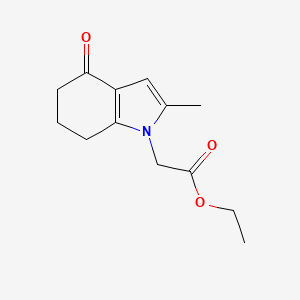

2-(4-(Bromomethyl)phenyl)thiazole, also known as BPT, is a hydrocarbon chemical compound derived from the thiazole group. A thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen in the ring . BPT is a pale-yellow solid at room temperature and is soluble in organic solvents such as dichloromethane and ethanol.

Synthesis Analysis

Thiazole compounds can be synthesized by various methods. For instance, 2-amino-4- (4-nitrophenyl thiazole) and 2-amino-4- (4-bromo phenyl thiazole) were synthesized by refluxing thiourea and 4-nitrophenyl bromide or with 4-bromophenyl bromide in absolute methanol . Another method involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with alpha-bromoaldehyde diethyl acetals or alpha-haloketones followed by hydrolysis of esters .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

The molecular weight of this compound is 264.1 g/mol . It is a pale-yellow solid at room temperature and is soluble in organic solvents such as dichloromethane and ethanol.Scientific Research Applications

Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides : Thiazole compounds, including those substituted with bromomethyl groups, can be efficiently arylated using palladium catalysis. This method allows for modification at specific positions on the thiazole ring, making it a valuable technique in organic synthesis (Yokooji et al., 2003).

Fungicidal Properties of Thiazole Derivatives : Thiazole derivatives, particularly those incorporating bromine, have been investigated for their fungicidal properties. The presence of the bromo-derivatives is thought to enhance these properties, contributing to the development of non-metallic fungicides (Mahapatra, 1956).

Anticancer and Antioxidant Activities of Thiazole Derivatives : New imidazo thiazole derivatives synthesized from reactions involving 2-amino thiazole and 4-bromo phenyl bromide have shown significant anticancer and antioxidant activities. These compounds have been tested against kidney cancer, demonstrating potential therapeutic applications (Hussein & Al-lami, 2022).

Molecular Modification for Enhanced Biological Activity : Modification of thiazole derivatives under specific conditions, such as microwave irradiation, has been explored. These modifications aim to enhance the biological activities of these compounds, which include antipyretic, antioxidative, and analgesic properties (Khrustalev, 2009).

Synthesis of Novel Thiazole Derivatives for Antibacterial and Anticancer Applications : Various thiazole derivatives have been synthesized, showing potential as anti-inflammatory, analgesic, and anti-ulcer agents. These compounds are also being investigated for their binding mechanisms, which could have implications for their therapeutic use (Gomha et al., 2017).

Corrosion Inhibition Studies Using Thiazole Derivatives : Thiazole compounds, including those with bromophenyl groups, have been evaluated for their corrosion inhibition properties on iron surfaces. Theoretical studies, including density functional theory calculations, support the experimental findings, highlighting the potential of these compounds in industrial applications (Kaya et al., 2016).

Mechanism of Action

Target of Action

Thiazole derivatives, to which 2-(4-(bromomethyl)phenyl)thiazole belongs, have been found to interact with a variety of biological targets . These include various enzymes and receptors involved in critical physiological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . They can act as inhibitors, activators, or modulators, depending on the specific derivative and target .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways . These include pathways involved in inflammation, pain sensation, microbial infection, and cancer .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives have been found to exert a variety of effects at the molecular and cellular levels . These include anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Future Directions

Thiazole compounds have been an important heterocycle in the world of chemistry for many decades . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there is potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

2-(4-(Bromomethyl)phenyl)thiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring’s aromaticity and electron-donating properties enable it to participate in electrophilic and nucleophilic substitution reactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are key regulators of signal transduction pathways. By affecting these pathways, this compound can influence processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the specific target. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets and changes in gene expression. Additionally, this compound can interact with nuclear receptors, influencing transcriptional regulation and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, but its degradation products can also exhibit biological activity. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses at which the beneficial effects are maximized, and the toxic effects are minimized .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The interaction with transporters, such as ATP-binding cassette (ABC) transporters, can influence its localization and accumulation within cells. These processes are critical for determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes .

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCPJOLWXGXZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)

![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)

![2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400469.png)

![Pyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B1400472.png)